molecular formula C13H21ClFNO B1449566 (2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1807941-77-0

(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride

Cat. No. B1449566
M. Wt: 261.76 g/mol
InChI Key: JWBIAASCXBSZGU-XTBNCEIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride, also known as (2S)-2-[1-(2-fluorophenyl)ethyl]-3-methylbutan-1-amine hydrochloride, is a commonly used chiral amine hydrochloride used in many scientific research applications. This compound is a derivative of a naturally occurring amino acid, which is used in the synthesis of many small molecules and pharmaceuticals.

Scientific Research Applications

Synthesis Techniques and Applications

The compound has been utilized in the development of synthetic methodologies for producing spiroborate esters and chiral organoboranes, highlighting its role in creating catalysts for asymmetric synthesis. For instance, Stepanenko et al. (2011) described the synthesis of spiroborate esters from 1,2-aminoalcohols, showcasing the compound's utility in organic synthesis and its application in preparing chiral alcohols and borane reduction catalysts (Stepanenko et al., 2011).

Pharmaceutical Research and Drug Development

The compound has been explored for its potential in drug development, particularly as a precursor in the synthesis of organotin(IV) complexes with anticancer properties. Basu Baul et al. (2009) reported on amino acetate functionalized Schiff base organotin(IV) complexes, indicating the compound's significance in medicinal chemistry and its potential application in developing new anticancer drugs (Basu Baul et al., 2009).

Food Science and Fermentation

In the context of fermented foods, the compound has been studied for its role in the Ehrlich pathway, which involves the conversion of amino acids into alcohols. Matheis et al. (2016) analyzed the enantiomeric distribution of aroma compounds formed by the Ehrlich degradation, providing insights into the biochemical pathways involved in flavor formation in fermented products (Matheis et al., 2016).

Analytical Chemistry and Material Science

The compound has applications in analytical chemistry and material science, where it serves as a precursor or intermediate in the synthesis of novel materials or in analytical methods. Fan et al. (2015) developed a new and efficient synthetic method for the herbicide carfentrazone-ethyl based on the Heck reaction, demonstrating the compound's utility in synthesizing agrichemical products (Fan et al., 2015).

properties

IUPAC Name

(2S)-2-[1-(2-fluorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO.ClH/c1-9(2)13(8-16)15-10(3)11-6-4-5-7-12(11)14;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H/t10?,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBIAASCXBSZGU-XTBNCEIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(C)C1=CC=CC=C1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(C)C1=CC=CC=C1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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